3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, a thiazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the chlorophenyl and fluorophenyl groups using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-triazole
- 3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-thiadiazole
Uniqueness
3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to the presence of both oxadiazole and thiazole rings, which contribute to its distinct chemical reactivity and potential applications. The combination of chlorophenyl and fluorophenyl groups further enhances its versatility and effectiveness in various applications.
Properties
Molecular Formula |
C18H11ClFN3OS |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H11ClFN3OS/c19-14-4-2-1-3-13(14)18-22-16(24-23-18)9-17-21-15(10-25-17)11-5-7-12(20)8-6-11/h1-8,10H,9H2 |
InChI Key |
FQLQRXNEIPSKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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